molecular formula C19H17F2N3O4 B3532043 N-(2,4-difluorophenyl)-1-(4-nitrobenzoyl)-4-piperidinecarboxamide

N-(2,4-difluorophenyl)-1-(4-nitrobenzoyl)-4-piperidinecarboxamide

Cat. No. B3532043
M. Wt: 389.4 g/mol
InChI Key: ZMKWFZGNRHRWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-1-(4-nitrobenzoyl)-4-piperidinecarboxamide, commonly known as DFN-4, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

DFN-4 exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, DFN-4 induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. Inflammation is reduced through the inhibition of NF-κB signaling pathway and the suppression of pro-inflammatory cytokines. In neurological disorders, DFN-4 acts as a neuroprotective agent by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
DFN-4 has been shown to have a high affinity for its target proteins, leading to potent therapeutic effects. In preclinical studies, DFN-4 has exhibited favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. DFN-4 has also been shown to be well-tolerated in animal models, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

DFN-4 has several advantages for lab experiments, including its high potency and selectivity for its target proteins. However, DFN-4 has a relatively complex synthesis process, which may limit its widespread use in research. Additionally, further studies are needed to fully understand the pharmacokinetics and toxicity of DFN-4.

Future Directions

There are several potential future directions for DFN-4 research. One area of interest is the development of DFN-4 as a therapeutic agent for cancer, inflammation, and neurological disorders. Additionally, further studies are needed to elucidate the pharmacokinetics and toxicity of DFN-4 in humans. The development of novel DFN-4 analogs may also provide new opportunities for therapeutic intervention. Finally, the use of DFN-4 as a chemical probe for target identification and validation may lead to the discovery of new therapeutic targets.

Scientific Research Applications

DFN-4 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, DFN-4 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has revealed that DFN-4 can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, DFN-4 has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

N-(2,4-difluorophenyl)-1-(4-nitrobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O4/c20-14-3-6-17(16(21)11-14)22-18(25)12-7-9-23(10-8-12)19(26)13-1-4-15(5-2-13)24(27)28/h1-6,11-12H,7-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKWFZGNRHRWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=C(C=C(C=C2)F)F)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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